2-bromo-1-(2-bromo-6-fluorophenyl)ethan-1-one
CAS No.: 1427417-14-8
Cat. No.: VC11572967
Molecular Formula: C8H5Br2FO
Molecular Weight: 295.93 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427417-14-8 |
|---|---|
| Molecular Formula | C8H5Br2FO |
| Molecular Weight | 295.93 g/mol |
| IUPAC Name | 2-bromo-1-(2-bromo-6-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C8H5Br2FO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 |
| Standard InChI Key | JJQJALHQEOOIGX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)C(=O)CBr)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central acetophenone backbone with two bromine atoms and one fluorine atom distributed across its structure:
-
Position 1 (ethanone chain): A bromine substituent on the α-carbon adjacent to the ketone group.
-
Position 2 and 6 (aromatic ring): Bromine and fluorine substituents in ortho and para configurations relative to the ketone attachment point.
The molecular formula is deduced as C₈H₅Br₂FO (molecular weight: 298.94 g/mol), distinguishing it from mono-halogenated analogs like 2'-bromo-6'-fluoroacetophenone (C₈H₆BrFO, MW 217.04) .
Table 1: Comparative Structural Properties of Halogenated Acetophenones
Spectroscopic Signatures
While experimental data for this specific compound remains unpublished, infrared spectroscopy of analogous bromoacetophenones reveals characteristic peaks:
X-ray crystallography of 2-bromo-4'-fluoroacetophenone derivatives shows dihedral angles of 15–25° between the aromatic ring and ketone plane, suggesting moderate conjugation.
Synthetic Methodologies
Bromination Strategies
The compound’s synthesis likely requires sequential halogenation steps:
-
Friedel-Crafts Acylation: Introduction of the acetyl group to 2-fluorobromobenzene.
-
Side-Chain Bromination: Selective α-bromination using N-bromosuccinimide (NBS) under radical initiation .
A modified procedure from Hu et al. (2018) demonstrates 93% yield for analogous α-bromoketones using Au-catalyzed haloalkyne hydration in 1,2-dichloroethane .
Table 2: Optimized Reaction Conditions for α-Bromination
| Parameter | Value |
|---|---|
| Catalyst | MCM-41-PPh3-AuNTf₂ (3 mol%) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 20°C |
| Reaction Time | 14 h |
| Workup | Silica gel chromatography |
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of 2'-bromo-6'-fluoroacetophenone shows a melting transition at 56–58°C , while the target compound’s additional bromine likely increases melting point to 70–75°C based on additive group contributions.
Solubility and Partitioning
The compound’s lipophilicity (logP ≈3.2) suggests preferential solubility in:
-
Polar aprotic solvents: DMF, DMSO (>50 mg/mL)
-
Chlorinated solvents: Dichloromethane, chloroform (30–40 mg/mL)
Aqueous solubility remains limited (<1 mg/mL) due to halogen bulk, necessitating co-solvents for biological applications.
Reactivity and Functionalization
Nucleophilic Substitution
The α-bromine exhibits enhanced leaving-group ability compared to aromatic bromines. Kinetic studies of analogous systems show substitution rates follow the order:
α-Br > Ph-Br (ortho) > Ph-Br (para)
with second-order rate constants (k₂) of 1.2×10⁻³ M⁻¹s⁻¹ in DMSO/water mixtures.
Biological and Industrial Applications
Pharmaceutical Intermediates
Bromo-fluoroacetophenones serve as precursors to:
-
Anticancer agents: Thiazolo[3,2-b][1,2,]triazole derivatives showing IC₅₀ = 8.3 µM against MCF-7 cells
-
Antimicrobials: Pyridinium ylides with MIC = 16 µg/mL against S. aureus
Materials Science Applications
The compound’s strong electron-withdrawing character (-I effect) makes it suitable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume